![molecular formula C6H9N3O2S2 B14244783 6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 184697-89-0](/img/structure/B14244783.png)
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two sulfanyl groups and a triazine-dione core, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with hydrazine derivatives under controlled conditions.
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of 2-(methylsulfanyl)ethylamine with the triazine core in the presence of a suitable base can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Nucleophiles such as amines, thiols
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Substituted triazine derivatives
Reduction: Amine derivatives
科学的研究の応用
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Biology: The compound can be used as a probe to study the interactions of triazine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Triazine derivatives have shown potential as therapeutic agents, and this compound can be explored for its pharmacological properties.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazine core can also interact with nucleic acids, affecting their structure and function.
類似化合物との比較
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A derivative with a hydroxyl group instead of sulfanyl groups.
5-Chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylate: A compound with a chloro and carboxylate group.
Uniqueness
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of two sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
184697-89-0 |
|---|---|
分子式 |
C6H9N3O2S2 |
分子量 |
219.3 g/mol |
IUPAC名 |
6-(2-methylsulfanylethylsulfanyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H9N3O2S2/c1-12-2-3-13-5-4(10)7-6(11)9-8-5/h2-3H2,1H3,(H2,7,9,10,11) |
InChIキー |
LWUCCPRHPAJTPY-UHFFFAOYSA-N |
正規SMILES |
CSCCSC1=NNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)
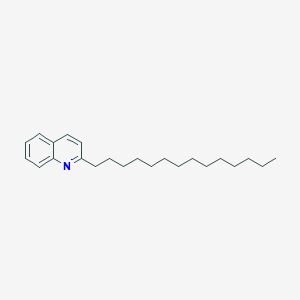
![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)


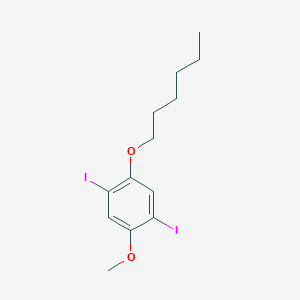
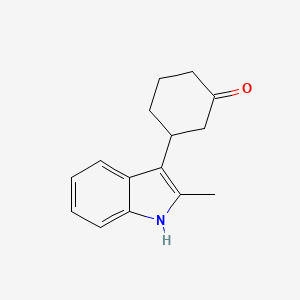
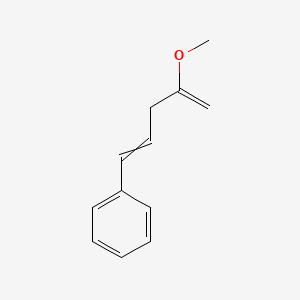
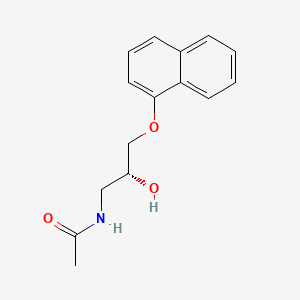

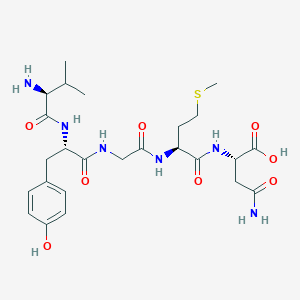
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)
